molecular formula C22H19N3O2S B2791991 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 901233-02-1

2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2791991
CAS No.: 901233-02-1
M. Wt: 389.47
InChI Key: HWGALFMDVRFAMX-UHFFFAOYSA-N
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Description

2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features an imidazole ring substituted with phenyl groups, a thioether linkage, and a furan ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Phenyl Groups: The imidazole ring is then substituted with phenyl groups using a Friedel-Crafts alkylation reaction.

    Thioether Formation: The phenyl-substituted imidazole is reacted with a thiol compound to form the thioether linkage.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl or furan rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving imidazole or furan-containing molecules.

Mechanism of Action

The mechanism of action of 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could participate in hydrogen bonding or π-π interactions, while the thioether and furan groups might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

    2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(benzyl)acetamide: Similar structure but with a benzyl group instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide distinguishes it from other similar compounds. The furan ring can impart unique electronic properties and reactivity, potentially enhancing the compound’s biological activity or material properties.

Properties

IUPAC Name

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-19(23-14-18-12-7-13-27-18)15-28-22-20(16-8-3-1-4-9-16)24-21(25-22)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGALFMDVRFAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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